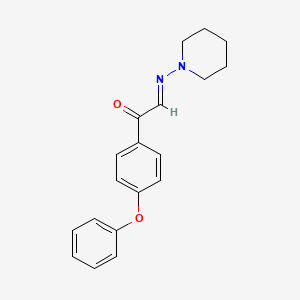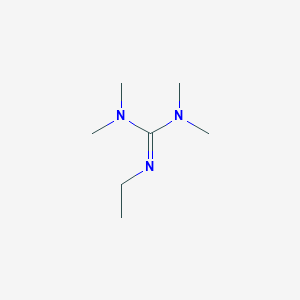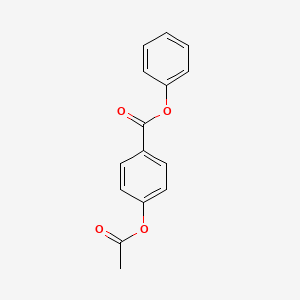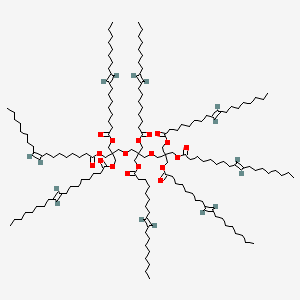
Iron;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-yttrium compounds, particularly yttrium iron garnet (Y3Fe5O12), are of significant interest due to their unique magnetic and optical properties. Yttrium iron garnet is a ferrimagnetic material that has been extensively studied for its applications in microwave and magneto-optical devices . The combination of iron and yttrium results in a compound with remarkable stability and a wide range of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition (CVD). One common method involves mixing yttrium oxide (Y2O3) and iron oxide (Fe2O3) powders, followed by calcination at high temperatures (around 1300°C) to form yttrium iron garnet . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, leading to the formation of a gel that is then calcined to produce yttrium iron garnet .
Industrial Production Methods: In industrial settings, yttrium iron garnet is often produced using liquid phase epitaxy (LPE) and pulsed laser deposition (PLD). LPE involves the growth of single-crystal films from a liquid phase, while PLD uses high-energy laser pulses to ablate a target material, depositing it onto a substrate . These methods allow for the production of high-quality yttrium iron garnet films with controlled thickness and composition.
Chemical Reactions Analysis
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form yttrium iron oxide (YFeO3) under specific conditions . Reduction reactions can also occur, particularly in the presence of reducing agents like hydrogen gas.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of yttrium iron garnet include metal chlorides, alkoxides, and reducing agents. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and composition .
Major Products Formed: The major products formed from these reactions include various iron-yttrium oxides and garnets, each with distinct magnetic and optical properties. These products are used in a wide range of applications, from microwave devices to optical communication systems .
Scientific Research Applications
Yttrium iron garnet has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology and medicine, yttrium iron garnet nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) contrast agents . Industrially, yttrium iron garnet is used in the production of microwave devices, optical isolators, and sensors .
Mechanism of Action
The mechanism of action of yttrium iron garnet involves its magnetic and optical properties. The compound exhibits ferrimagnetism, where the magnetic moments of the iron ions are aligned in opposite directions, resulting in a net magnetic moment . This property is exploited in various applications, such as magneto-optical devices and microwave communication systems. The molecular targets and pathways involved include the interaction of the magnetic moments with external magnetic fields, leading to phenomena like Faraday rotation .
Comparison with Similar Compounds
Yttrium iron garnet is unique compared to other similar compounds like yttrium aluminum garnet (Y3Al5O12) and yttrium gallium garnet (Y3Ga5O12). While yttrium aluminum garnet is widely used in laser applications due to its excellent optical properties, yttrium iron garnet is preferred for its magnetic properties . Yttrium gallium garnet, on the other hand, is used in high-temperature applications due to its thermal stability . The uniqueness of yttrium iron garnet lies in its combination of magnetic and optical properties, making it suitable for a wide range of applications.
Similar Compounds
- Yttrium aluminum garnet (Y3Al5O12)
- Yttrium gallium garnet (Y3Ga5O12)
- Iron oxide (Fe2O3)
- Yttrium oxide (Y2O3)
By understanding the properties, preparation methods, and applications of iron-yttrium compounds, researchers and industries can continue to explore and utilize these materials for advanced technological applications.
Properties
CAS No. |
12178-98-2 |
|---|---|
Molecular Formula |
Fe9Y |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
iron;yttrium |
InChI |
InChI=1S/9Fe.Y |
InChI Key |
VXOQNXRKSUQQIY-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)












